(E)-8-Dodecen-1-yl acetate
Overview
Description
(E)-8-Dodecen-1-yl acetate is an organic compound that belongs to the class of carboxylic esters. It is commonly known for its role as a sex pheromone in various species of Lepidoptera (moths and butterflies). The compound has a molecular formula of C14H26O2 and a molecular weight of 226.35 g/mol. It is a colorless oil with a slight odor and is used in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-Dodecen-1-yl acetate typically involves the coupling of smaller carbon chains. One practical synthesis route starts with 2-propyn-1-ol and 1,6-hexanediol. The key step involves the use of a mercury derivative of the terminal-alkyne functionalized intermediate. The first coupling reaction occurs between methoxyallene and the Grignard reagent of 1-tert-butoxy-6-bromo-hexane, resulting in 1-tert-butoxy-non-8-yne. This intermediate is then transformed into di[1-tert-butoxy-non-8-yne]mercury. To obtain this compound, the mercury derivative is lithiated and alkylated with 1-bromo-propane, followed by acetylation and stereoselective reduction using a NiP-2 catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microchannel reactors and modified resin catalysts can enhance reaction efficiency and yield. These methods also reduce reaction time and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions: (E)-8-Dodecen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products:
Oxidation: Produces alcohols and carboxylic acids.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-8-Dodecen-1-yl acetate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Serves as a sex pheromone in behavioral studies of Lepidoptera.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Employed in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (E)-8-Dodecen-1-yl acetate involves its interaction with specific receptors in the olfactory system of insects. The compound binds to pheromone-binding proteins, which transport it to olfactory receptors. This binding triggers a signal transduction pathway, leading to behavioral responses such as mating attraction. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
(Z)-8-Dodecen-1-yl acetate: Another isomer with similar pheromone activity but different spatial configuration.
(E)-11-Tetradecen-1-yl acetate: Used in similar pheromone studies but with a longer carbon chain.
(Z)-11-Hexadecen-1-yl acetate: Another pheromone compound with different chain length and configuration.
Uniqueness: (E)-8-Dodecen-1-yl acetate is unique due to its specific double bond configuration (E) and its role in the pheromone communication system of certain moth species. Its synthesis and applications are well-studied, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
[(E)-dodec-8-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYDSJQVVGOIW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035294 | |
Record name | (E)-Dodec-8-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38363-29-0 | |
Record name | (E)-8-Dodecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38363-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Dodecenyl acetate, (8E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Dodecen-1-ol, 1-acetate, (8E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Dodec-8-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-dodec-8-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-DODECENYL ACETATE, (8E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JM5ZAB30X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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